2-(Hydrazinecarbonyl)benzoic acid
Description
Properties
CAS No. |
16437-59-5 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(hydrazinecarbonyl)benzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-10-7(11)5-3-1-2-4-6(5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI Key |
VJEZYZLITKUTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(hydrazinecarbonyl)benzoic acid, a comparative analysis with structurally related compounds is provided below:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparisons
Structural Reactivity: The hydrazinecarbonyl group in this compound enables Schiff base formation with aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde), enhancing its utility in designing bioactive molecules . In contrast, 2-aminobenzamide lacks this reactivity due to its primary amine group, limiting its use in metal chelation or dynamic covalent chemistry .
Biological Activity: Antifungal Performance: Ionic liquids derived from hydrazinecarbonyl benzoic acid (e.g., compound 11 in ) exhibit broad-spectrum antifungal activity against Candida spp. (MIC₉₀: 62.5–2000 µg/mL), attributed to ergosterol binding and membrane disruption. This surpasses the activity of simpler benzoic acid derivatives like 2-hydroxybenzoic acid, which primarily act as preservatives . Cytotoxicity: Schiff base derivatives (e.g., 3c in ) show potent anticancer activity (IC₅₀: ~10 µg/mL) against lung cancer cells, outperforming non-hydrazide analogues such as 2-acetamidobenzoic acid methyl ester (IC₅₀: >50 µg/mL) .
Synthetic Flexibility: this compound is synthesized via hydrazinolysis of methyl 2-(picolinamido)benzoate, yielding >95% purity . Its hydrochloride salt () offers improved crystallinity for pharmaceutical formulations, whereas sulfonamide derivatives () require multi-step sulfonation .
Physicochemical Properties: The hydrazide group increases water solubility compared to ester or amide derivatives.
Q & A
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Experimental design : Apply Response Surface Methodology (RSM) to evaluate variables (temperature, solvent ratio, reaction time). For example, optimize hydrazine hydrate concentration and reflux duration to minimize byproducts .
- Case study : Ethanol as a solvent with catalytic HCl enhances Schiff base formation from hydrazide intermediates .
Q. How should researchers address contradictions in reported spectral data or synthetic yields?
- Root-cause analysis :
- Yield discrepancies : Compare purity of starting materials (e.g., ester precursors) and reaction inertness (e.g., nitrogen atmosphere).
- Spectral variations : Check solvent effects (e.g., DMSO vs. CDCl in NMR) and instrument calibration.
Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?
- Approach :
- Density Functional Theory (DFT) : Calculate electron localization function (ELF) to map nucleophilic/electrophilic sites .
- Molecular docking : Screen derivatives against targets (e.g., EGFR kinase) to prioritize synthesis .
Q. How can the hydrazide group be functionalized to develop bioactive derivatives?
- Synthetic strategies :
- Schiff base formation : React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions .
- Heterocyclic derivatives : Cyclize with thiourea or CS to form thiadiazoles, as seen in antitumor agent development .
Q. What in vitro assays are recommended for evaluating the pharmacological potential of this compound derivatives?
- Anticancer : MTT assay against cell lines (e.g., MCF-7) with tubulin polymerization inhibition studies .
- Antidiabetic : α-Glucosidase and glycogen phosphorylase inhibition assays, comparing IC values to reference drugs .
Q. How does pH affect the stability of this compound in aqueous solutions?
Q. What analytical techniques validate the purity of this compound in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
